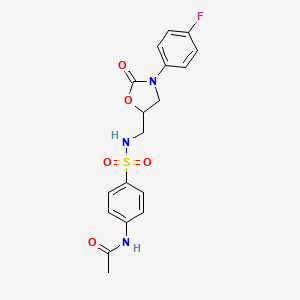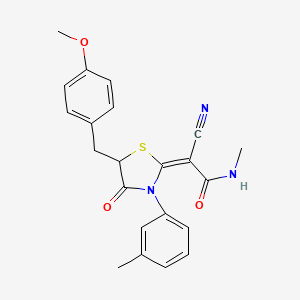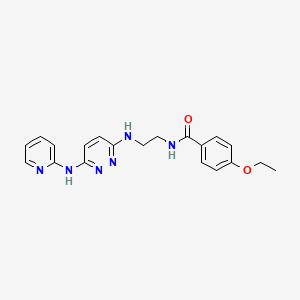![molecular formula C25H22O5 B2612729 3-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one CAS No. 637750-18-6](/img/structure/B2612729.png)
3-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, substituted with methoxy and methylphenyl groups, which contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methylphenol.
Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylphenol in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(3,4-dimethoxyphenyl)-4-methylphenol.
Cyclization: The intermediate undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chromen-4-one core structure.
Methoxylation: Finally, the chromen-4-one intermediate is methoxylated using a methoxy reagent, such as dimethyl sulfate, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The methoxy and methylphenyl groups can undergo nucleophilic substitution reactions in the presence of strong nucleophiles, such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted methoxy and methylphenyl derivatives.
科学研究应用
3-(3,4-Dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s methoxy and methylphenyl groups contribute to its ability to scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the chromen-4-one core structure interacts with cellular enzymes and receptors, modulating signaling pathways involved in inflammation and cancer progression.
相似化合物的比较
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-propionic acid
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
- 3,4-Dimethoxy-4’-methylbenzophenone
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-16-4-6-17(7-5-16)14-29-19-9-10-20-23(13-19)30-15-21(25(20)26)18-8-11-22(27-2)24(12-18)28-3/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNIXMYSRAKKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2612647.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl)-N-ethylbenzenesulfonamide](/img/structure/B2612649.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2612651.png)
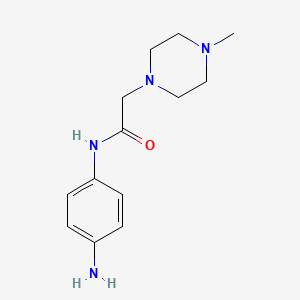
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2612655.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612658.png)
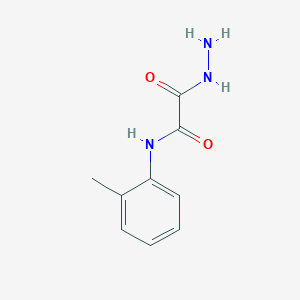
![3-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2612660.png)
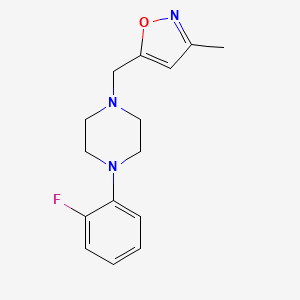
![N-(2,3-dimethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2612665.png)
